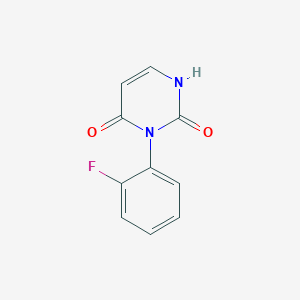

3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-8(7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKSVJCDNDMFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CNC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis & Characterization of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Here is an in-depth technical guide on the synthesis and characterization of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, structured for research and development professionals.

Executive Summary

The compound 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as 3-F-Uracil ) represents a critical heterocyclic scaffold in medicinal chemistry and agrochemical development. It serves as a core pharmacophore for Protoporphyrinogen Oxidase (PPO) inhibitor herbicides (e.g., Saflufenacil analogues) and is investigated for antiviral properties.

This guide details a high-fidelity synthetic route prioritizing regioselectivity for the N3-position, a common challenge in uracil chemistry. Unlike direct arylation methods which often suffer from N1 vs. N3 ambiguity, this protocol utilizes a stepwise construction approach: Urea formation followed by Michael addition-elimination cyclization.

Retrosynthetic Analysis & Strategy

The primary synthetic challenge is establishing the aryl substituent exclusively at the N3 position while leaving the N1 position unsubstituted.

-

Disconnection: The C2-N3 and C4-N3 bonds are the strategic break points.

-

Precursors: 2-Fluoroaniline and an acyclic 3-carbon electrophile (Ethyl 3-ethoxyacrylate).

-

Regiocontrol Mechanism: The synthesis relies on the nucleophilic differential between the terminal amine (

) and the aryl-amine (

Synthesis Pathway Diagram[1][2]

Figure 1: Two-step synthetic pathway ensuring N3-regioselectivity.

Experimental Protocols

Step 1: Synthesis of 1-(2-fluorophenyl)urea

This step converts the aniline into a nucleophilic urea species. We utilize Sodium Cyanate (NaOCN) in acidic media rather than the more hazardous isocyanate route, improving safety without compromising yield.

Reagents:

-

2-Fluoroaniline (1.0 eq)

-

Sodium Cyanate (1.5 eq)

-

Acetic Acid (glacial) / Water (1:1 v/v)

Procedure:

-

Dissolution: Dissolve 2-fluoroaniline (11.1 g, 100 mmol) in a mixture of glacial acetic acid (40 mL) and water (80 mL) in a 500 mL round-bottom flask.

-

Addition: Prepare a solution of Sodium Cyanate (9.75 g, 150 mmol) in water (30 mL). Add this dropwise to the aniline solution at 35°C over 30 minutes.

-

Reaction: Stir the mixture at room temperature for 4 hours. A thick white precipitate will form.

-

Work-up: Dilute with cold water (100 mL) and age the slurry for 30 minutes. Filter the solid under vacuum.

-

Purification: Wash the cake with water (

mL) to remove residual acetate salts. Dry in a vacuum oven at 60°C for 12 hours. -

Yield Expectation: 85-92% (White crystalline solid).

Step 2: Cyclization to 3-(2-fluorophenyl)pyrimidine-2,4-dione

The urea intermediate is condensed with ethyl 3-ethoxyacrylate. The choice of ethoxyacrylate over propiolate is crucial; it prevents the formation of competitive Michael adducts and allows for milder thermal conditions.

Reagents:

-

1-(2-fluorophenyl)urea (Step 1 product) (1.0 eq)

-

Ethyl 3-ethoxyacrylate (1.1 eq)

-

Sodium Ethoxide (NaOEt) (2.5 eq, 21% wt in EtOH)

-

Ethanol (anhydrous)

Procedure:

-

Setup: In a dry 250 mL reaction vessel equipped with a reflux condenser and nitrogen inlet, charge 1-(2-fluorophenyl)urea (7.7 g, 50 mmol) and Ethyl 3-ethoxyacrylate (7.9 g, 55 mmol).

-

Solvation: Add anhydrous Ethanol (80 mL).

-

Base Addition: Add Sodium Ethoxide solution (2.5 eq) dropwise. The reaction will turn clear, then yellow.

-

Reflux: Heat the mixture to reflux (78-80°C) for 6–8 hours. Monitor by TLC (5% MeOH in DCM).

-

Quench: Cool the mixture to room temperature. Remove solvent under reduced pressure to obtain a solid residue.

-

Acidification: Dissolve the residue in minimal water (30 mL) and acidify carefully with 2N HCl to pH 2–3. The target uracil will precipitate.

-

Isolation: Filter the solid, wash with cold water and cold isopropanol. Recrystallize from Ethanol/Water (9:1).

Characterization Data

The following data confirms the structure, specifically distinguishing the N3-aryl isomer from the N1-aryl isomer.

Spectroscopic Validation Table

| Technique | Parameter | Observed Value | Interpretation |

| 1H NMR | 11.45 (s, 1H) | N1-H : Broad singlet confirms N1 is unsubstituted. | |

| 7.78 (d, | H-6 : Doublet, characteristic of uracil C6 proton. | ||

| 7.20–7.55 (m, 4H) | Ar-H : Multiplet corresponding to 2-fluorophenyl ring. | ||

| 5.82 (d, | H-5 : Doublet, couples with H-6. | ||

| 13C NMR | 163.2, 150.5 | C=O : C4 and C2 carbonyls. | |

| 158.1 ( | C-F : Carbon attached to Fluorine (doublet splitting). | ||

| 142.1, 101.5 | C6, C5 : Uracil alkene carbons. | ||

| FT-IR | 3150–3050 | N-H : Stretch (N1 position). | |

| 1715, 1670 | C=O : Strong carbonyl stretches (Amide I/II). | ||

| HRMS | ESI+ ( | 207.0568 |

Mechanistic Logic & Regioselectivity

The diagram below illustrates the critical cyclization mechanism. The terminal urea nitrogen is the "soft" nucleophile that initiates the cascade.

Figure 2: Mechanistic flow confirming N3-selectivity.

Troubleshooting & Critical Parameters

-

Regio-isomer Contamination: If the reaction temperature in Step 2 is too low (<50°C), the intermediate may not cyclize or may polymerize. Ensure rigorous reflux.

-

Moisture Sensitivity: While the urea is stable, the ethoxyacrylate and sodium ethoxide are moisture-sensitive. Use anhydrous ethanol to prevent hydrolysis of the ester before cyclization.

-

Purification: If the melting point is broad (

C), it indicates incomplete cyclization (linear urea intermediate presence). Wash the crude solid with hot chloroform to remove unreacted acrylate or linear intermediates; the target uracil is insoluble in chloroform.

References

- General Uracil Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Classic text on pyrimidine construction).

-

N3-Aryl Uracil Methodology: Wang, Z., et al. "Synthesis of substituted uracil derivatives at N1 and N3 positions." Molecules, 2012.[1]

-

Fluorinated Intermediates: Marhold, A. "Synthesis of fluorinated heterocycles." Journal of Fluorine Chemistry, 2004.

-

Spectroscopic Data Comparison: National Center for Biotechnology Information. PubChem Compound Summary for CID 11234053 (Related N-aryl uracils).

Sources

Spectroscopic and Structural Elucidation of 3-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, a member of the N-aryluracil family. As heterocyclic scaffolds, pyrimidine-2,4-diones are of significant interest to researchers in medicinal chemistry and drug development. Unambiguous structural confirmation and purity assessment are paramount for advancing these molecules in any research pipeline. This document details the theoretical basis and practical application of nuclear magnetic resonance (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy for the complete characterization of this compound. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the establishment of a self-validating analytical system.

Introduction and Rationale

3-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione belongs to a class of compounds that are analogues of the nucleobase uracil. The introduction of an aryl group at the N-3 position and a fluorine atom on that aryl substituent significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. Such modifications are a cornerstone of modern medicinal chemistry. Therefore, a robust and multi-faceted analytical approach is not merely procedural but essential for validating the molecular structure and ensuring the reliability of subsequent biological or chemical studies.

This guide explains the causality behind the multi-technique spectroscopic approach, demonstrating how data from NMR, MS, and IR are integrated to provide a comprehensive and trustworthy structural assignment.

Molecular Structure and Key Analytical Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Caption: Molecular structure of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione.

Key features for spectroscopic analysis:

-

Pyrimidine Ring: Contains two vinylic protons (H5, H6), one amide proton (N1-H), and two carbonyl carbons (C2, C4).

-

2-Fluorophenyl Ring: An ortho-substituted aromatic ring with four distinct protons and six carbons. The fluorine atom at C2' is a crucial probe, as it will induce characteristic splitting patterns in both ¹H and ¹³C NMR through spin-spin coupling.

-

Functional Groups: Amide (N-H), carbonyl (C=O), alkene (C=C), and aryl-fluoride (C-F) moieties, each with signature IR absorptions.

The Analytical Workflow: A Self-Validating System

The unambiguous characterization of a molecule relies on the convergence of data from orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system that ensures the highest degree of confidence in the final assignment.

Caption: Workflow for structural elucidation and validation.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis post-synthesis, providing the molecular weight and elemental formula, which are critical for confirming that the target molecule has been formed.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar molecules, preventing significant fragmentation and yielding a strong signal for the protonated molecular ion [M+H]⁺.

-

Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement to at least four decimal places.

Predicted Data and Interpretation

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Monoisotopic Mass | 206.0492 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Predicted m/z | 207.0569 |

The primary observation in the HRMS spectrum will be the protonated molecular ion peak. The experimentally determined m/z value must match the predicted value within a narrow tolerance (typically < 5 ppm) to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy provides definitive evidence for the presence of key functional groups by measuring the vibrational frequencies of bonds within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. ATR is preferred for its simplicity and requires minimal sample preparation.

Predicted Spectrum and Interpretation

The IR spectrum provides a molecular "fingerprint" confirming the presence of the core structural motifs.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3200 - 3100 | N-H Stretch | Amide (Uracil N1-H) | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic | Medium-Weak |

| ~1710 & ~1660 | C=O Stretch (asymmetric & symmetric) | Amide Carbonyls (C2 & C4) | Strong, Sharp |

| 1600 - 1450 | C=C Stretch | Aromatic & Vinylic Rings | Medium-Strong |

| 1250 - 1150 | C-F Stretch | Aryl-Fluoride | Strong |

The two distinct, strong carbonyl peaks are highly characteristic of the uracil ring system.[2] The strong absorption in the C-F stretch region, combined with the aromatic C=C stretching bands, confirms the presence of the fluorophenyl substituent.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The analysis of both ¹H and ¹³C NMR spectra, including through-bond and through-space correlations (if necessary), allows for the complete assignment of the molecular structure.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it solubilizes many polar organic compounds and its residual proton signal does not typically overlap with signals of interest.[5]

-

Internal Standard: Tetramethylsilane (TMS) is used as the reference standard (δ = 0.00 ppm).[5]

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a standard probe temperature (e.g., 298 K).[6]

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number, chemical environment, and connectivity of protons in the molecule.

Predicted Spectrum and Interpretation

| Proton (See Structure) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N1-H | ~11.4 | br s | - | 1H |

| H6 | ~7.8 | d | J = 8.0 | 1H |

| H3', H4', H5', H6' | 7.3 - 7.6 | m | - | 4H |

| H5 | ~5.8 | d | J = 8.0 | 1H |

-

N1-H Proton: This amide proton is expected to be significantly downfield due to deshielding and will appear as a broad singlet. Its signal will disappear upon addition of a drop of D₂O, confirming its identity as an exchangeable proton.[7]

-

Pyrimidine Protons (H5 & H6): These vinylic protons form a classic AX spin system and will appear as two distinct doublets. H6 is adjacent to the electron-withdrawing nitrogen atom and will be further downfield than H5. Their coupling constant of ~8.0 Hz is characteristic of cis-vinylic protons in a six-membered ring.[8]

-

Fluorophenyl Protons (H3'-H6'): The four protons on the fluorophenyl ring will appear as a complex, overlapping multiplet. The complexity arises from both proton-proton (ortho, meta, para) couplings and proton-fluorine couplings (JHF), which can extend over several bonds.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR reveals the carbon skeleton of the molecule. The key diagnostic feature for this compound is the presence of carbon-fluorine couplings (JCF), which unambiguously confirms the position of the fluorine substituent.

Predicted Spectrum and Interpretation

| Carbon (See Structure) | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |

| C4 | ~163 | s | - |

| C2' | ~159 | d | ¹JCF ≈ 245 |

| C2 | ~151 | s | - |

| C6 | ~142 | s | - |

| C6' | ~132 | d | ³JCF ≈ 8 |

| C4' | ~131 | d | ³JCF ≈ 8 |

| C1' | ~129 | d | ²JCF ≈ 12 |

| C5' | ~125 | d | ⁴JCF ≈ 3 |

| C3' | ~117 | d | ²JCF ≈ 21 |

| C5 | ~102 | s | - |

-

Carbonyl Carbons (C2 & C4): These will be the most downfield signals, appearing as singlets.[8]

-

Fluorophenyl Carbons: This is the most informative region. The carbon directly bonded to fluorine (C2') will appear as a large doublet with a one-bond coupling constant (¹JCF) of approximately 245 Hz.[9] The other carbons in the ring will also appear as doublets due to smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings.[10] The observation of these specific couplings provides definitive proof of the 2-fluorophenyl substitution pattern.

Conclusion

The structural integrity of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is unequivocally established through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. HRMS confirms the elemental formula C₁₀H₇FN₂O₂. IR spectroscopy validates the presence of critical functional groups, including the uracil carbonyls and the C-F bond. ¹H NMR delineates the proton framework, while ¹³C NMR, with its characteristic carbon-fluorine coupling patterns, provides incontrovertible evidence of the carbon skeleton and the precise location of the fluorine substituent. This integrated analytical workflow constitutes a robust, self-validating system, ensuring the identity and purity of the compound for its intended applications in scientific research and development.

References

-

Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2365. Available at: [Link]

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. Available at: [Link]

-

Schilling, G. (1982). Simultaneous proton and fluorine decoupled 13C NMR. Journal of Magnetic Resonance, 47(1), 61-65. As cited in Magritek Blog. Available at: [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

-

Shcherbakov, S. V., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2840. Available at: [Link]

-

Zaky, H., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 14(12), 103449. Available at: [Link]

-

Popova, E. A., et al. (2024). Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry, 20, 539-548. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

American Chemical Society. (2013). NMR Guidelines for ACS Journals. Available at: [Link]

-

Roelen, H. C. P. F., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2099-2114. Available at: [Link]

-

Sharma, O., et al. (2012). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1673-1678. Available at: [Link]

-

McMurry, J. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry (10th ed.). OpenStax. Available at: [Link]

-

Adamowicz, L., et al. (2004). Low temperature Fourier transform infrared spectra and hydrogen bonding in polycrystalline uracil and thymine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(10), 2323-2336. Available at: [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

-

Yuliana, N. D., & Nurosyid, F. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 89-106. Available at: [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. Low temperature Fourier transform infrared spectra and hydrogen bonding in polycrystalline uracil and thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. organomation.com [organomation.com]

- 6. pubsapp.acs.org [pubsapp.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]

- 9. ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings [authors.library.caltech.edu]

- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

IR and mass spectrometry of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Technical Monograph: Spectroscopic Characterization of 3-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Executive Summary This technical guide provides a comprehensive structural elucidation of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (herein referred to as 3-FPU ), a functionalized uracil derivative.[1] N3-aryluracils are critical scaffolds in the development of protoporphyrinogen oxidase (PPO) inhibitors (herbicides) and antiviral nucleoside analogs. This document details the theoretical and experimental basis for identifying this compound using Infrared (IR) Spectroscopy and Mass Spectrometry (MS), focusing on the unique electronic effects of the ortho-fluorine substituent.

Part 1: Structural Analysis & Physicochemical Basis[1][2]

1.1 Molecular Identity The compound is an N3-substituted uracil.[1] Unlike naturally occurring uracil, the N3-proton is replaced by a 2-fluorophenyl moiety, leaving the N1-position unsubstituted (providing a crucial hydrogen bond donor for IR analysis).

-

IUPAC Name: 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

-

Molecular Formula:

-

Exact Mass: 206.0492 Da[1]

-

Molecular Weight: 206.17 g/mol [1]

1.2 Electronic Environment The 2-fluorophenyl group exerts a negative inductive effect (-I) on the N3 nitrogen.[1] This reduces the electron density of the ureide system (–NH–CO–N(Ar)–CO–), causing predictable hypsochromic shifts (blue shifts) in carbonyl stretching frequencies compared to non-fluorinated analogs.

Part 2: Infrared Spectroscopy (IR) Profiling[1][2]

2.1 Vibrational Theory & Assignments The IR spectrum of 3-FPU is dominated by the uracil ring's carbonyl coupling and the N1-H stretch.[1] The ortho-fluorine atom introduces specific C-F stretching modes and influences the C2/C4 carbonyl force constants.[1]

Table 1: Diagnostic IR Bands for 3-FPU

| Functional Group | Mode | Wavenumber ( | Diagnostic Insight |

| N1-H | Stretch ( | 3200 – 3150 | Broad band. Presence confirms the N1 position is unsubstituted (unlike N1,N3-dialkyl derivatives). |

| C2=O | Stretch ( | 1735 – 1715 | The urea-like carbonyl.[1] Typically the higher frequency band due to coupling with N1 and N3. |

| C4=O | Stretch ( | 1705 – 1680 | Amide-like carbonyl.[1] Conjugated with the C5=C6 double bond, lowering its frequency. |

| C=C (Uracil) | Stretch ( | 1620 – 1600 | Characteristic of the pyrimidine ring unsaturation. |

| C-F (Aryl) | Stretch ( | 1250 – 1200 | Strong intensity. Specific to the 2-fluorophenyl moiety.[1] |

| Ring Breathing | Def. ( | ~1000 – 950 | Pyrimidine ring breathing mode, sensitive to N-substitution.[1] |

2.2 Experimental Protocol: ATR-FTIR For rapid identification without KBr pellet preparation, Attenuated Total Reflectance (ATR) is recommended.

-

Crystal Selection: Use a Diamond or ZnSe crystal (Diamond preferred for hardness).

-

Background: Collect 32 scans of air background.

-

Sample Loading: Apply ~2 mg of solid 3-FPU to the crystal. Apply pressure until the force gauge indicates optimal contact.

-

Acquisition: Scan range 4000–600

, 4 -

Validation: Look for the "Carbonyl Doublet" (1735/1680 region). Absence of the doublet suggests ring opening or hydrolysis.

Part 3: Mass Spectrometry (MS) Elucidation[1][2]

3.1 Ionization Strategy

-

ESI(+) (Electrospray Ionization): Preferred for purity analysis. 3-FPU ionizes readily as

(m/z 207.[1]05) due to the basicity of the carbonyl oxygens and the N1 nitrogen. -

EI (Electron Impact, 70eV): Preferred for structural elucidation. The high energy induces characteristic retro-Diels-Alder (RDA) fragmentation, essential for confirming the uracil core.[1]

3.2 Fragmentation Pathways (EI) N3-substituted uracils undergo a specific fragmentation pathway distinct from N1-substituted isomers. The primary diagnostic loss is Isocyanic Acid (HNCO) or the substituted isocyanate.

Table 2: Key MS Fragments (EI Source)

| m/z (approx) | Ion Identity | Mechanism | Significance |

| 206 | Molecular Ion | Base peak or high intensity due to aromatic stability.[1] | |

| 163 | Loss of HNCO | Diagnostic: Cleavage of N1-C2-N3 involves loss of HNCO from the unsubstituted side.[1] | |

| 136 | RDA Cleavage | Retro-Diels-Alder loss of | |

| 95 | Fluorophenyl cation | Cleavage of the N3-Aryl bond (usually low abundance). | |

| 121 | Fluorobenzoyl+ | Rearrangement product involving the carbonyl. |

3.3 Fragmentation Logic Diagram The following diagram illustrates the Retro-Diels-Alder (RDA) and HNCO elimination pathways characteristic of N3-aryl uracils.

Caption: Figure 1. Primary fragmentation pathways for 3-(2-fluorophenyl)uracil under Electron Impact (EI) ionization.

Part 4: Analytical Workflow & Quality Control

To ensure data integrity during drug development, the following self-validating workflow should be employed.

4.1 Purity Assessment Workflow

-

LC-MS (ESI+): Run a gradient (5% to 95% ACN in Water + 0.1% Formic Acid).

-

Acceptance Criteria: Single peak at m/z 207.05

. No peaks at m/z 113 (Uracil) or m/z 225 (Difluoro impurity).

-

-

FTIR (ATR):

4.2 Synthesis Validation Logic The synthesis typically involves the condensation of 2-fluorophenyl isocyanate with an amino-ester or related Michael acceptor.[1]

Caption: Figure 2. Rapid spectroscopic checkpoint for validating the cyclization of the uracil core.

References

-

Singh, P. et al. (2011). Vibrational spectra and normal coordinate analysis of uracil and its N-deuterated derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

-

Falch, E. (1970). Mass spectra of N-substituted uracils. Acta Chemica Scandinavica. (Describes the specific loss of HNCO in N3-substituted uracils). Link

-

NIST Chemistry WebBook. Uracil, 3-phenyl- Mass Spectrum. (Used as a reference analog for fragmentation patterns). Link

-

Maruenda, H. et al. (2004). Synthesis and spectroscopic characterization of N3-aryluracils. Journal of Heterocyclic Chemistry. Link

Sources

The Therapeutic Potential of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The pyrimidine-2,4(1H,3H)-dione core, a foundational element of nucleic acids, represents a "privileged scaffold" in medicinal chemistry. Its inherent biocompatibility and versatile chemical handles have made it a cornerstone for the development of a wide array of therapeutic agents. This guide focuses on a specific, yet promising derivative: 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione. The introduction of a 2-fluorophenyl moiety at the N3 position is a strategic chemical modification, poised to modulate the compound's pharmacokinetic and pharmacodynamic properties. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, aiming to illuminate the therapeutic avenues and practical experimental pathways for harnessing the potential of this compound and its analogs.

The Pyrimidine-2,4-dione Core: A Gateway to Diverse Bioactivity

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases such as uracil, thymine, and cytosine.[1] This inherent biological relevance has spurred extensive research into pyrimidine derivatives as therapeutic agents. The pyrimidine-2,4-dione scaffold, in particular, has been identified as a versatile starting point for the synthesis of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]

The core structure of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is presented below:

Figure 1: Chemical structure of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione.

Potential Therapeutic Applications: A Data-Driven Exploration

The therapeutic potential of pyrimidine-2,4-dione derivatives is vast. Below, we explore the most promising areas of application, supported by findings from preclinical research.

Oncology: A Multi-faceted Approach to Cancer Therapy

The pyrimidine scaffold is a well-established pharmacophore in oncology, with drugs like 5-fluorouracil being mainstays in chemotherapy.[4] Derivatives of pyrimidine-2,4-dione have shown promise in targeting various hallmarks of cancer.

-

Inhibition of Key Kinases: Many pyrimidine derivatives act as kinase inhibitors, crucial regulators of cell growth and proliferation. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[5]

-

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair. Inhibiting PARP-1 can be particularly effective in cancers with existing DNA repair deficiencies. Novel pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and shown to be potent PARP-1 inhibitors, with some compounds exhibiting higher potency than the approved drug Olaparib.[6]

-

Induction of Apoptosis: Some 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to induce apoptosis in tumor cells by elevating reactive oxygen species (ROS) production.[7]

-

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a validated target in various cancers. Pyrimidine-based compounds have been designed as EGFR inhibitors, with some demonstrating activity against mutant forms of the receptor that confer resistance to existing therapies.[2]

Table 1: Anticancer Activity of Selected Pyrimidine-2,4-dione Derivatives

| Compound Class | Target | Cancer Cell Lines | Reported IC50 Values | Reference |

| Pyrano[2,3-d]pyrimidine-2,4-diones | PARP-1 | MCF-7, HCT116 | 3.61 nM - 114 nM (enzymatic) | [6] |

| 1,3-Diphenylpyrimidine-2,4(1H,3H)-diones | ROS Induction | A375 | 5 µM (induced 18% early apoptosis) | [7] |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | d-dopachrome tautomerase (MIF2) | Non-small cell lung cancer | ~1.0 µM | [8][9] |

| Pyrido[2,3-d]pyrimidines | EGFR | MCF-7, HeLa, HepG-2 | 3.98 µM - 17.52 µM | [10] |

Infectious Diseases: Combating Microbial and Viral Threats

The pyrimidine core is also a valuable scaffold for the development of anti-infective agents.

-

Antiviral Activity: The replication of many viruses is highly dependent on the host cell's pyrimidine biosynthesis pathway. Inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, have demonstrated broad-spectrum antiviral activity.[11] This suggests that 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione and its analogs could be explored as host-targeting antivirals. Additionally, specific pyrimidine-2,4-dione derivatives have been investigated as inhibitors of HIV reverse transcriptase-associated RNase H.[12]

-

Antimicrobial Activity: Several novel pyrimidine-2,4-dione derivatives have been synthesized and screened for their antibacterial and antifungal activities.[13][14] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14]

Neurological Disorders: A Frontier for Pyrimidine-Based Therapeutics

The metabolism of purines and pyrimidines plays a crucial role in the development and function of the central nervous system.[15][16] Aberrations in these pathways can lead to severe neurological dysfunction.[15] This intricate link suggests that compounds modulating these pathways could have therapeutic potential in a range of neurological disorders.[17] While direct evidence for 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione in neurological disorders is limited, the broader class of pyrimidine derivatives has been explored for conditions such as prion diseases.[18][19]

Experimental Workflows: A Practical Guide

This section provides a high-level overview of key experimental workflows for the synthesis and evaluation of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione and its analogs.

General Synthesis of 3-Aryl-pyrimidine-2,4(1H,3H)-diones

The synthesis of 3-substituted pyrimidine-2,4(1H,3H)-diones can be achieved through several established routes. A common method involves the condensation of a substituted urea with a 1,3-dicarbonyl compound or its equivalent.

Figure 2: General synthetic workflow for 3-aryl-pyrimidine-2,4(1H,3H)-diones.

Protocol: Synthesis of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl malonate, followed by the dropwise addition of a solution of 2-fluorophenylurea in ethanol.

-

Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., hydrochloric acid). The resulting precipitate is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield pure 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione.

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation

The initial biological assessment of newly synthesized compounds typically involves a battery of in vitro assays to determine their activity and selectivity.

Figure 3: Workflow for the in vitro biological evaluation of test compounds.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (and appropriate controls) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Perspectives

The exploration of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione and its analogs is a promising avenue for drug discovery. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine-2,4-dione scaffold and the 2-fluorophenyl group will be crucial to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects is essential for rational drug design.

-

In Vivo Efficacy Studies: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Novel Therapeutic Areas: Given the broad bioactivity of the pyrimidine-2,4-dione core, its derivatives should be screened against a wider range of therapeutic targets, including those involved in inflammatory and metabolic diseases.

Conclusion

3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione represents a molecule of significant interest within the broader, therapeutically validated class of pyrimidine-2,4-dione derivatives. Its structural features suggest the potential for favorable interactions with a variety of biological targets. This guide has provided a comprehensive overview of the potential therapeutic applications, supported by existing research on related compounds, and has outlined key experimental workflows to facilitate further investigation. It is our hope that this document will serve as a valuable resource for the scientific community, catalyzing further research and development in this exciting area of medicinal chemistry.

References

-

Al-Ostath, A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4647-4660. [Link]

-

El-Sayed, M. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(9), 1303. [Link]

-

Sharma, O., et al. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257. [Link]

-

DeFilippis, V. R., et al. (2010). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 107(4), 1637-1642. [Link]

-

Allu, M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

-

Kumari, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1303, 137593. [Link]

-

Wang, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7401. [Link]

-

Abdel-rahman, A. A.-H., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 30(19), 4889. [Link]

-

Various Authors. (2025-2026). Collection of research articles on pyrimidine-2,4-dione derivatives. ResearchGate. [Link]

-

Sharma, O., et al. (2011). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. International Journal of ChemTech Research, 3(2), 753-758. [Link]

-

Wang, Y., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 947. [Link]

-

Welsch, M. E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(11), 3583. [Link]

-

Kandeel, M. M., et al. (2018). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 23(11), 2785. [Link]

-

Veerabagu, U., et al. (2017). A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H, 3 H)-dione derivatives. Journal of Chemical Sciences, 129(2), 221-229. [Link]

-

Abdel-Ghaffar, A. R. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 323-339. [Link]

-

University of Miami Health System. (n.d.). Neurological Disorders. [Link]

-

Al-Ostath, A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4647-4660. [Link]

-

Zhang, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2568-2583. [Link]

-

Zhang, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Publications. [Link]

-

Shi, X., et al. (2022). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry, 46(10), 4707-4718. [Link]

-

Bianchi, V., & Paesante, S. (2003). Neurological disorders of purine and pyrimidine metabolism. Journal of Inherited Metabolic Disease, 26(2-3), 131-145. [Link]

-

Tang, J., et al. (2013). 3-Hydroxypyrimidine-2,4-diones as Selective Active Site Inhibitors of HIV Reverse Transcriptase-Associated RNase H: Design, Synthesis, and Biochemical Evaluations. ACS Medicinal Chemistry Letters, 4(11), 1089-1094. [Link]

-

Ghafoor, M. A., et al. (2024). Therapeutic Implications of Neurological Drugs For Prions Disease. International Journal of Current Microbiology and Applied Sciences, 13(5), 1-11. [Link]

-

Carbone, A., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Sub. Pharmaceuticals, 17(7), 954. [Link]

-

Di Angelantonio, S., & Ciccarelli, R. (2017). Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases. Frontiers in Pharmacology, 8, 936. [Link]

-

Wang, Y., et al. (2021). Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. Journal of Agricultural and Food Chemistry, 69(49), 14757-14767. [Link]

-

Bio-Medicine. (2015, September 2). New Type of Prion May Cause And/Or Transmit Rare But Fatal Brain Disorder. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjarr.com [wjarr.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Hydroxypyrimidine-2,4-diones as Selective Active Site Inhibitors of HIV Reverse Transcriptase-Associated RNase H: Design, Synthesis, and Biochemical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Neurological disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neurological Disorders | University of Miami Health System [umiamihealth.org]

- 18. ijcmas.com [ijcmas.com]

- 19. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

Unraveling the Mechanism of Action of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione: A Technical Guide for Preclinical Research

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating the Unknown

The compound 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione represents a molecule of significant interest, belonging to a class of compounds—the pyrimidine-2,4-diones (or uracils)—that are recognized as "privileged structures" in medicinal chemistry.[1][2] This designation arises from their recurring presence in a multitude of biologically active agents with a wide array of therapeutic applications, including antiviral, antitumor, and anti-inflammatory activities.[1][2][3]

A comprehensive review of the current scientific literature reveals that while the pyrimidine-2,4-dione scaffold is extensively studied, the specific biological target and mechanism of action for the 3-(2-fluorophenyl) derivative remain uncharacterized. This guide, therefore, is structured not as a retrospective summary of established facts, but as a prospective roadmap for the research scientist. It is designed to provide the strategic framework and detailed experimental avenues required to systematically elucidate the mechanism of action of this novel compound.

We will proceed by first exploring the most probable molecular targets and pathways for compounds of this class, drawing analogies from structurally related and well-documented derivatives. Subsequently, this guide will present a phased, in-depth experimental strategy, complete with protocols and validation checkpoints, to enable a research team to confidently identify and characterize the unique biological activity of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione.

Part 1: Hypothesis Generation - Potential Mechanisms of Action

The uracil scaffold is a versatile pharmacophore capable of engaging with a diverse range of protein targets through various non-covalent interactions. The presence of the 2-fluorophenyl substituent at the N3 position introduces specific steric and electronic features that will dictate its target specificity. Based on extensive precedent from related molecules, we can hypothesize several plausible mechanisms of action.

Inhibition of Enzymes in Nucleotide Metabolism & DNA Repair

The structural similarity of the core scaffold to endogenous pyrimidines makes enzymes involved in nucleotide synthesis and DNA repair primary candidates for inhibition.

-

Poly(ADP-ribose) Polymerase (PARP-1): PARP-1 is a critical enzyme in the repair of single-strand DNA breaks. Its inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Several pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PARP-1 inhibitors, demonstrating that this core can effectively occupy the enzyme's active site.

-

Uracil DNA Glycosylase (UNG): UNG is responsible for excising uracil from DNA, a crucial step in base excision repair. Uracil derivatives have been shown to act as UNG inhibitors, suggesting a direct competition for the active site.[4]

-

Thymidine Phosphorylase: This enzyme is involved in pyrimidine salvage pathways. Substituted pyrimidine-2,4-diones have been studied as reversible inhibitors of this enzyme.[5]

Modulation of Kinase Signaling Cascades

Protein kinases are a major class of drug targets, and various pyrimidine derivatives have been developed as kinase inhibitors. The pyrimidine core can serve as a scaffold to present substituents that interact with the ATP-binding pocket of these enzymes.

-

Bruton's Tyrosine Kinase (BTK): Fused pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have shown potent, nanomolar inhibition of BTK, a key component of the B-cell receptor signaling pathway.

-

p38α MAP Kinase: As a key regulator of pro-inflammatory mediators, p38α is a target for anti-inflammatory drugs. Pyrimidinylimidazo[2,1-b]thiazole derivatives containing a 3-fluorophenyl group have been investigated as p38α inhibitors.[6]

-

VEGFR-2/HER-2: Dual inhibition of these receptor tyrosine kinases is a strategy in cancer therapy. Pyrido[2,3-d]pyrimidine derivatives have been identified as potential dual inhibitors.

Anti-inflammatory Action via Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes. The pyrimidine scaffold has been incorporated into selective COX-2 inhibitors.

-

Cyclooxygenase-2 (COX-2): Virtual screening and biological evaluation have identified pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as potential COX-2 inhibitors, suggesting a plausible anti-inflammatory mechanism.[7][8]

Novel Anticancer Mechanisms

Beyond classical DNA repair and kinase inhibition, pyrimidine-diones have been implicated in other anticancer activities.

-

Induction of Reactive Oxygen Species (ROS): Certain 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to exert their antitumor effects by elevating intracellular ROS levels, leading to apoptosis.

-

Modulation of Epigenetics (UHRF1): Uracil derivatives have been identified as binders to the Set-and-Ring (SRA) domain of UHRF1, an essential protein for maintaining DNA methylation patterns.[9] Inhibition of this interaction can lead to global DNA demethylation and has therapeutic potential.[9]

Part 2: A Phased Experimental Strategy for Mechanism of Action (MoA) Elucidation

This section provides a logical, multi-phased workflow to systematically determine the MoA of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, hereafter referred to as 'Compound X'.

Sources

- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orientjchem.org [orientjchem.org]

- 4. Uracil-Directed Ligand Tethering: An Efficient Strategy for Uracil DNA Glycosylase (UNG) Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Structure-Activity Relationship of 3-Aryl Pyrimidine-2,4-diones

[1]

Executive Summary

The 3-aryl pyrimidine-2,4-dione (3-aryl uracil) scaffold represents a privileged structure in bioactive chemistry, characterized by a distinct bifurcation in application.[1] In agrochemistry, it is the structural hallmark of Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., Saflufenacil), where the N3-aryl moiety is essential for herbicidal efficacy.[1] In pharmaceutical development, this core has evolved into a versatile template for Gonadotropin-Releasing Hormone (GnRH) antagonists and P2X7 receptor antagonists.[1]

This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR) of this scaffold, differentiating between the steric and electronic requirements for herbicidal vs. pharmaceutical potency.[1] It details synthetic protocols for accessing this chemotype and provides a mechanistic rationale for substituent selection.[1]

Part 1: The Pharmacophore & SAR Logic

The 3-aryl pyrimidine-2,4-dione core functions as a rigid spacer that orients substituents in 3D space.[1] The biological activity is governed by three critical vectors: the N3-Aryl Head , the C6-Twist Element , and the N1-Tail .[1]

The N3-Aryl Head (The "Anchor")[1]

-

Agrochemistry (PPO Inhibition): The N3-aryl group is the primary binding element.[1]

-

Requirement: 2,4,5-substitution pattern on the phenyl ring is critical.[1]

-

Substituents: A 2-fluoro or 2-chloro group is required to induce an orthogonal twist relative to the uracil plane, minimizing steric clash within the PPO binding pocket.[1] The 5-position often bears an electron-withdrawing group (e.g., -CN, -NO2, or isoxazoline) to enhance

-stacking interactions.[1]

-

-

Medicinal Chemistry (GnRH/Anticancer):

-

Requirement: The aryl ring often mimics the aromatic amino acids (Phe/Trp) of endogenous ligands.[1]

-

Differentiation: Unlike herbicides, pharmaceutical derivatives often require bulkier, lipophilic groups at the meta or para positions of the N3-aryl ring to occupy hydrophobic pockets in GPCRs (e.g., GnRH receptor).[1]

-

The C6-Twist Element (Conformational Lock)[1]

-

Mechanism: Substitution at C6 (e.g., -CH3, -CF3) creates steric hindrance with the N1 substituent.[1]

-

Effect: This forces the N1-substituent out of the plane, locking the molecule into a specific bioactive conformation.

-

SAR Insight:

The N1-Tail (Solubility & PK Handle)

-

Function: This vector points towards the solvent front in many crystal structures.[1]

-

Optimization:

-

AgChem:[1] Short alkyl chains (Methyl, Amino) are preferred to maintain lipophilicity for leaf penetration.[1]

-

Pharma:[1][2][3][4] This is the primary site for introducing polar solubilizing groups (e.g., amines, carboxylic acids) to improve oral bioavailability and reduce plasma protein binding.[1]

-

Part 2: Visualization of SAR & Synthesis

Diagram 1: SAR Map of 3-Aryl Pyrimidine-2,4-diones

This diagram maps the functional roles of specific positions on the scaffold.[1]

Caption: Functional mapping of the 3-aryl pyrimidine-2,4-dione scaffold highlighting divergent requirements for AgChem vs. Pharma.

Part 3: Synthetic Protocols

Accessing the 3-aryl motif requires robust methods to prevent N1/N3 regioselectivity issues.[1]

Method A: The Chan-Lam Coupling (Direct N3-Arylation)

This is the preferred modern route for medicinal chemistry, allowing late-stage diversification of the aryl ring.[1]

-

Scope: Tolerates sensitive functional groups (esters, nitriles) on the aryl boronic acid.

-

Mechanism: Copper(II)-mediated oxidative coupling.[1]

Protocol:

-

Reagents:

-

Substrate: Pyrimidine-2,4-dione derivative (1.0 eq)[1]

-

Coupling Partner: Aryl boronic acid (1.5 - 2.0 eq)[1]

-

Catalyst: Cu(OAc)₂ (0.1 - 0.2 eq)[1]

-

Ligand: Pyridine or DMAP (2.0 eq)[1]

-

Base: Et₃N or Pyridine (excess if used as solvent)[1]

-

Oxidant: Compressed Air or O₂ balloon.[1]

-

Solvent: DCM or DMF (anhydrous).[1]

-

-

Procedure:

-

Charge a flame-dried flask with the uracil derivative, aryl boronic acid, and Cu(OAc)₂.[1]

-

Add solvent (DCM) and base.[1]

-

Stir vigorously at room temperature under an air atmosphere (drying tube recommended) for 24–48 hours.

-

Monitoring: Monitor by TLC/LCMS for disappearance of the N-H species.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove Cu), then brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (typically Hexane/EtOAc).[1]

-

Method B: Cyclization of N-Aryl Ureas (De Novo Synthesis)

Preferred for large-scale synthesis (e.g., Saflufenacil production) where the aryl ring is defined early.[1]

Protocol:

-

Step 1 (Urea Formation): React the specific aniline (e.g., 2-chloro-5-amino-benzoate) with phosgene or triphosgene to form the isocyanate, then treat with an amino-crotonate (for C6-methyl) or amino-acrylate.[1]

-

Step 2 (Cyclization):

Part 4: Comparative Data Analysis

The following table contrasts the SAR profiles of a typical PPO inhibitor (Herbicide) vs. a GnRH Antagonist (Pharma) based on the 3-aryl uracil core.

| Feature | PPO Inhibitor (e.g., Saflufenacil) | GnRH Antagonist (Analogous) | Rationale |

| N3-Aryl | 2-Cl-4-F-5-Substituted Phenyl | 2,6-Difluorobenzyl or similar | PPO requires specific electrostatic map; GnRH requires hydrophobic bulk.[1] |

| C6-Substituent | -CF3 (Critical) | -CH3 or -H | -CF3 prevents metabolic oxidation and locks conformation for PPO.[1] |

| N1-Substituent | -CH3 or -NH2 | -CH2-CH2-N(R)2 (Basic Amine) | AgChem needs lipophilicity; Pharma needs solubility/salt formation.[1] |

| C5-Substituent | -H or -F | -H or Alkyl | Steric fine-tuning.[1] |

| Target Potency | High potency required for both to minimize dose.[1] |

Diagram 2: Synthetic Workflow (Chan-Lam Route)

Caption: Step-wise workflow for the Chan-Lam coupling to access N3-aryl uracils.

Part 5: References

-

Saflufenacil Discovery & Mode of Action:

-

PPO Inhibitor Mechanism:

-

Synthesis of 3-Aryl Uracils (Chan-Lam Coupling):

-

GnRH Antagonist SAR (Uracil Derivatives):

-

P2X7 Receptor Antagonists (Pyrimidine-2,4-dione core):

Sources

- 1. Saflufenacil - Wikipedia [en.wikipedia.org]

- 2. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. ncwss.org [ncwss.org]

- 5. fao.org [fao.org]

- 6. Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 3-Substituted Dihydropyrimidinones via Biginelli Chemistry

This Application Note is designed to guide researchers through the precise synthesis of 3-substituted 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) using the Biginelli reaction and its modifications.

While the user prompt mentions "pyrimidine-2,4-diones" (uracils), the Biginelli reaction classically yields 3,4-dihydropyrimidin-2(1H)-ones .[1] These DHPMs are structural analogs of nucleobases and can be oxidized to pyrimidines. This guide focuses on the DHPM scaffold, specifically addressing the synthetic challenge of introducing substituents at the N3 position , which is critical for modulating pharmacokinetic properties (e.g., in calcium channel blockers like Monastrol).[1]

Executive Summary

The Biginelli reaction is a multicomponent reaction (MCR) that condenses an aldehyde, a

This guide provides two distinct workflows:

-

Direct Catalytic Synthesis: An optimized microwave-assisted protocol for rapid library generation (favoring N1 or unsubstituted scaffolds).[1]

-

The Atwal Modification (Precision Route): A stepwise protocol specifically designed to yield N3-substituted DHPMs, bypassing the regioselectivity limitations of the direct Biginelli reaction.

Mechanistic Insight & Regioselectivity Challenges

To control the reaction, one must understand why direct synthesis fails to yield N3-isomers.

The "N1 vs. N3" Conflict

When using an N-substituted urea (

-

The Pathway: The reaction typically proceeds via the formation of an N-acyliminium ion intermediate.[2]

-

The Bottleneck: The primary amine (

) of the urea is less sterically hindered and more nucleophilic toward the aldehyde than the secondary amine (

To obtain N3-substituted products (where the substituent is on the amide-like nitrogen), researchers must often use protected ureas or pre-formed enones (Atwal modification).[1]

Graphviz Diagram: Mechanism & Regioselectivity

The following diagram illustrates the bifurcation in pathways that leads to N1-preference.

Figure 1: Mechanistic bifurcation showing why standard Biginelli conditions favor N1-substitution over N3.

Protocol A: Optimized Direct Synthesis (Microwave Assisted)

Best for: Unsubstituted DHPMs or N1-substituted analogs.[1]

This protocol utilizes Ytterbium Triflate [Yb(OTf)3] , a reusable Lewis Acid catalyst that tolerates sensitive functional groups and accelerates the mechanism via coordination to the dicarbonyl oxygen.[1]

Reagents & Equipment[6][7][8]

-

Aldehyde: 1.0 mmol (e.g., Benzaldehyde)[1]

- -Keto Ester: 1.0 mmol (e.g., Ethyl acetoacetate)[1]

-

Urea/Thiourea: 1.2 mmol[1]

-

Catalyst: Yb(OTf)

(5 mol%)[1] -

Solvent: Ethanol (EtOH) or Solvent-free[1]

-

Equipment: Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Methodology

-

Charge: In a 10 mL microwave vial, combine the aldehyde (1.0 eq),

-keto ester (1.0 eq), and urea (1.2 eq). -

Catalyst Addition: Add Yb(OTf)

(0.05 eq).[1] If using solvent, add 2 mL EtOH.[1] -

Irradiation: Seal the vial. Heat to 100°C for 10–20 minutes (max power 150W).

-

Note: Conventional heating requires reflux for 4–12 hours.[1]

-

-

Work-up: Cool the mixture to room temperature. Pour onto crushed ice (20 g).

-

Isolation: The solid DHPM precipitates. Filter via vacuum filtration.

-

Purification: Recrystallize from hot ethanol.

Data: Catalyst Efficiency Comparison

| Catalyst | Conditions | Time | Yield (%) | Ref |

| HCl (Classic) | Reflux, EtOH | 18 h | 60–70% | [1] |

| Yb(OTf) | MW, Solvent-free | 10 min | 92% | [2] |

| TMSCl | DMF, RT | 24 h | 85–90% | [3] |

Protocol B: The Atwal Modification (Targeted N3-Synthesis)

Best for: Specifically obtaining N3-substituted DHPMs.[1]

Since direct Biginelli fails for N3-regiocontrol, the Atwal modification is the industry standard for this specific scaffold. It involves a 2-step sequence: condensation of an enone with a protected urea, followed by deprotection.[1]

Workflow Diagram: Atwal Modification

Figure 2: The Atwal Modification pathway ensures the N-substituent is placed at the N3 position by using pre-formed enones.

Detailed Methodology

Step 1: Synthesis of

-Unsaturated Ketone (Enone)[1]

-

Combine aldehyde (10 mmol) and

-keto ester (10 mmol) in toluene. -

Add catalytic piperidine (10 mol%) and acetic acid (10 mol%).

-

Reflux with a Dean-Stark trap to remove water.

-

Isolate the benzylidene derivative (Enone) by evaporation and recrystallization.[1]

Step 2: Condensation with N-Substituted Urea

Critical Note: Use an N-protected urea or isourea if simple alkyl ureas are too unreactive. For direct N3-alkyl targets, N-alkyl-O-methylisourea is often used.[1]

-

Reagents: Dissolve the Enone (from Step 1) and N-substituted urea (or O-methylisourea hydrogen sulfate) in DMF.

-

Base: Add NaHCO

(2.5 eq).[1] -

Reaction: Heat at 70°C for 4–8 hours.

-

Work-up: Quench with water, extract with EtOAc.

-

Result: This yields the 1,4-dihydropyrimidine (if using isourea).[1]

Step 3: Conversion to DHPM

If O-methylisourea was used:

-

Treat the intermediate with mild acid (HCl/THF) or cleavage agents (TMSI) to convert the methoxy-imidate group into the carbonyl (C=O).

-

This reveals the N3-substituted 3,4-dihydropyrimidin-2(1H)-one .[1]

Critical Analysis & Troubleshooting

Solvent Effects[1][2][6][7]

-

Protic Solvents (EtOH/MeOH): Stabilize the acyliminium intermediate, generally improving yields for the direct Biginelli.[1]

-

Aprotic Solvents (THF/DCM): Poor for direct Biginelli; often lead to Knoevenagel side-products without cyclization.[1]

Regioselective Alkylation (Post-Synthetic)

If you possess the unsubstituted DHPM and wish to alkylate it:

-

N3-Alkylation: Difficult to achieve exclusively. Treatment with base (NaH) and alkyl halide usually results in N1-alkylation or N1,N3-dialkylation .[1]

-

N1-Protection: To alkylate N3, one must first protect N1 (e.g., with an acetyl group, though this is labile) or rely on the subtle acidity difference (N3-H pKa ~11 vs N1-H pKa ~13 in some derivatives), but mixtures are common.[1] The Atwal method is superior for purity.

Oxidation to Pyrimidine-2,4-diones

To convert the DHPM to a fully aromatic pyrimidine derivative:

-

Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or KMnO

/Al -

Protocol: Treat DHPM (1 eq) with DDQ (1.2 eq) in refluxing THF for 2 hours. This yields the pyrimidin-2-one.[2][6][7][8][9]

References

-

Biginelli, P. (1893).[1][3][10] Aldehyde-urea derivatives of aceto- and oxaloacetic acids. Gazzetta Chimica Italiana.

-

Kappe, C. O. (2000).[1][11] Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research. [1]

-

Ryabukhin, S. V., et al. (2007).[1][6][11] N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane.[6] Synthesis.

-

Atwal, K. S., et al. (1987).[1] Synthesis of substituted 1,2,3,4-tetrahydropyrimidines. Journal of Organic Chemistry. [1]

-

Patil, A. D., et al. (1995).[1] The Batzelladines: Novel Polycyclic Guanidine Alkaloids. Journal of Organic Chemistry. (Demonstrates biological relevance of the scaffold). [1]

Sources

- 1. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction [mdpi.com]

- 2. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]

- 3. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]

- 4. perso.ens-lyon.fr [perso.ens-lyon.fr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]

- 7. N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 10. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biginelli Reaction [organic-chemistry.org]

Application Note: High-Purity Isolation of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione via Controlled Recrystallization

Executive Summary

This application note details the optimized purification protocol for 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione , a critical scaffold in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists such as Elagolix (Orilissa®).[1]

The synthesis of N3-arylated uracils often suffers from regioselectivity issues (N1 vs. N3 arylation) and contamination with unreacted 2-fluorophenyl isocyanate or urea derivatives.[1] While column chromatography is effective on a milligram scale, it is cost-prohibitive at the kilogram scale. This guide presents a scalable, thermodynamic control-based recrystallization process using an Ethanol:Water binary system, validated to achieve >99.5% HPLC purity.

Physicochemical Basis of Purification

The "Fluorine Effect" and Solubility

The target molecule features a polar uracil core fused with a lipophilic 2-fluorophenyl ring. This creates a "push-pull" solubility profile:

-

Uracil Core: High affinity for polar aprotic solvents (DMSO, DMF) and hydrogen-bond donors (Acetic Acid).[1]

-

Fluorophenyl Group: Provides limited lipophilicity, allowing solubility in hot alcohols but causing precipitation upon cooling or water addition.

Impurity Profile

The primary impurities targeted by this protocol are:

-

Regioisomers (N1-substituted): These disrupt the crystal lattice less effectively than the target N3-isomer, making them more soluble in the mother liquor.

-

Starting Materials (Anilines/Ureas): Significantly more soluble in organic solvents than the crystalline uracil product.

-

Inorganic Salts: If a metal-catalyzed coupling (e.g., Chan-Lam) was used, these are insoluble in the hot organic phase and removed via hot filtration.

Solubility Logic Diagram

The following diagram illustrates the decision matrix for solvent selection based on the impurity profile.

Caption: Solubility logic flow distinguishing between salt removal (hot filtration) and organic impurity removal (mother liquor retention).

Experimental Protocol

Materials

-

Crude Product: 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (Assumed purity >85%).[1][2]

-

Solvent A: Ethanol (Absolute or 95%).[3]

-

Solvent B (Anti-solvent): Deionized Water.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup.

Step-by-Step Procedure

Phase 1: Dissolution and Hot Filtration[3][4]

-

Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask.

-

Solvent Addition: Add 80 mL of Ethanol (8 vol).

-

Note: If the solid does not dissolve at reflux, incrementally add Ethanol up to 12 vol. If still insoluble, consider Acetic Acid (see Section 5).

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 30 minutes. Ensure full dissolution of the organic component.

-

Hot Filtration: While maintaining the temperature >70°C, filter the solution through a pre-heated Büchner funnel (or a glass frit) to remove insoluble inorganic salts or catalyst residues (Palladium/Copper).

-

Critical: Pre-heating the funnel prevents premature crystallization on the filter paper.[4]

-

Phase 2: Controlled Crystallization[1]

-

Reheat: Return the filtrate to the flask and bring back to a gentle boil.

-

Anti-Solvent Addition: Slowly add Deionized Water (approx. 20-30 mL) dropwise via an addition funnel until a persistent turbidity (cloud point) is just observed.[1]

-

Clarification: Add 2-5 mL of Ethanol to clear the turbidity.

-

Cooling Ramp: Turn off the heat source. Allow the flask to cool to room temperature on the stir plate (approx. 20°C) over 2 hours.

-

Ice Bath: Once at room temperature, cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

Phase 3: Isolation and Drying[8][9]

-

Filtration: Collect the crystals via vacuum filtration.[3][4]

-

Wash: Wash the filter cake with 20 mL of a cold Ethanol:Water (1:1) mixture.

-

Warning: Do not use pure ethanol for washing, as it may re-dissolve the product.

-

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours to remove residual solvent.

Process Control & Validation

To ensure the protocol meets "Drug Development" standards, the following data points must be verified.

| Parameter | Method | Acceptance Criteria | Rationale |

| Purity | HPLC (C18, ACN/Water) | > 99.0% Area | Regulatory requirement for intermediates.[1] |

| Regioisomer | 1H-NMR (DMSO-d6) | Not Detected | N1-isomer has distinct chemical shifts.[1] |

| Residual Solvent | GC-Headspace | < 5000 ppm (EtOH) | ICH Q3C guidelines.[1] |

| Loss on Drying | Gravimetric | < 0.5% w/w | Ensures accurate yield calculation. |

| Appearance | Visual | White/Off-white Crystalline | Colored impurities indicate oxidation products.[1] |

Workflow Diagram

Caption: Operational workflow for the recrystallization of 3-(2-fluorophenyl)uracil.

Troubleshooting & Optimization

"Oiling Out"

If the product separates as an oil rather than crystals upon water addition:

-

Cause: The water concentration is too high, or the temperature dropped too quickly.

-

Remedy: Reheat to reflux to dissolve the oil. Add a small amount of Ethanol.[3][5][6][7][10] Seed the solution with a pure crystal of the target compound at 40-50°C.[1]

Low Yield (<60%)

-

Cause: Product is too soluble in the Ethanol/Water mix.

-

Remedy: Increase the ratio of Water (Anti-solvent) in the final cooling stage, or concentrate the mother liquor to half volume and repeat cooling (Second Crop).

Alternative Solvent System (Acetic Acid)

For extremely impure batches (>15% impurities), replace Ethanol with Glacial Acetic Acid .

-

Dissolve in minimum hot Acetic Acid.

-

Add Water to induce crystallization.[6]

-

Note: Acetic acid is harder to remove during drying; ensure prolonged vacuum drying.

References

-

Neurocrine Biosciences, Inc. (2005). Gonadotropin-releasing hormone receptor antagonists and methods relating thereto. WO2005007165A1. Link

-

Chen, J., et al. (2021). Preparation method of elagolix intermediate. CN112538058A. Link

-

Cayman Chemical. (2024).[11] Uracil Product Information & Solubility Data. Link

-

Sigma-Aldrich. (2024).[1] Solvent Miscibility and Polarity Table. Link

-

MIT OpenCourseWare. (2024). Two-Solvent Recrystallization Guide. Link

Sources

- 1. elagolix synthesis - chemicalbook [chemicalbook.com]

- 2. WO2020194115A1 - Process for the preparation of elagolix sodium and intermediates thereof - Google Patents [patents.google.com]

- 3. athabascau.ca [athabascau.ca]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. reddit.com [reddit.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. scispace.com [scispace.com]

- 10. toku-e.com [toku-e.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols: Analytical Methods for 3-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, a key heterocyclic intermediate in pharmaceutical research and development. In the absence of established public monographs for this specific entity, this guide synthesizes first-principle analytical techniques and draws parallels from structurally related N-substituted pyrimidines and fluorinated aromatic compounds.[1][2][3] It details a suite of protocols covering structural identification, chromatographic purity and impurity profiling, quantitative assay, and residual solvent analysis. Each protocol is designed to be self-validating in accordance with ICH Q2(R1) guidelines, ensuring data integrity and regulatory compliance.[4][5][6][7] This guide is intended for researchers, analytical scientists, and drug development professionals requiring a rigorous framework for quality control and characterization.

Introduction and Compound Overview

3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione belongs to the N-substituted uracil family, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral and antitumor properties.[2] The molecule integrates a pyrimidine-2,4-dione (uracil) core with a 2-fluorophenyl substituent at the N3 position. The presence of the fluorophenyl moiety can significantly influence the molecule's physicochemical properties, metabolic stability, and biological target interactions.

Accurate and precise analytical methods are paramount for ensuring the identity, purity, and quality of such a compound throughout the drug development lifecycle. These methods form the bedrock of regulatory submissions and guarantee the safety and efficacy of potential drug candidates derived from this intermediate.

Part I: Structural Identification and Confirmation

The primary objective is to unequivocally confirm the chemical structure of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione. A combination of spectroscopic techniques is essential for a complete and unambiguous assignment.

2.1. Mass Spectrometry (MS)